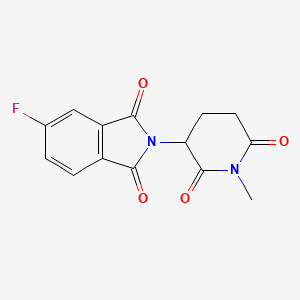

5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione

Description

This compound (CAS: 2230957-36-3) is a fluorinated phthalimide derivative featuring a 1-methyl-2,6-dioxopiperidinyl substituent at the 2-position of the isoindole-dione core. Its structural uniqueness lies in the combination of a fluorine atom at the 5-position and a methylated dioxopiperidinyl group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

5-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-16-11(18)5-4-10(14(16)21)17-12(19)8-3-2-7(15)6-9(8)13(17)20/h2-3,6,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGOKPIFBYJEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Fluorophthalic Anhydride

The fluorine substituent at the 5-position of the isoindole ring is introduced via bromination or direct fluorination of phthalic anhydride precursors. For example:

-

Bromination : 3-Methylphthalic anhydride undergoes regioselective bromination using N-bromosuccinimide (NBS) under UV light, followed by fluorination via halogen exchange with potassium fluoride (KF) in polar aprotic solvents.

-

Direct Fluorination : Electrophilic fluorination using Selectfluor® or acetyl hypofluorite in acetic acid achieves higher regiocontrol, though yields may vary.

Synthesis of 3-Amino-1-Methylpiperidine-2,6-Dione

The 1-methyl-2,6-dioxopiperidin-3-yl group is synthesized from L-glutamic acid derivatives:

-

Cyclization : L-glutamic acid is treated with thionyl chloride to form the corresponding acid chloride, which undergoes cyclization with methylamine in tetrahydrofuran (THF) to yield 1-methylpiperidine-2,6-dione.

-

Amination : The dione is then converted to the 3-amino derivative via Hofmann rearrangement using bromine and sodium hydroxide, followed by neutralization with hydrochloric acid.

Condensation Reaction

The final step involves refluxing equimolar amounts of 5-fluorophthalic anhydride and 3-amino-1-methylpiperidine-2,6-dione in acetic acid with sodium acetate as a base (Scheme 1):

Typical Conditions :

-

Solvent: Acetic acid (10–20 mL per mmol of anhydride)

-

Temperature: 110–120°C (reflux)

-

Reaction Time: 12–24 hours

-

Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol/water.

Alternative Pathways: Functionalization of Preformed Isoindole-Piperidine Scaffolds

Post-Synthetic Methylation

For compounds lacking the 1-methyl group on the piperidine ring (e.g., 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, C₁₃H₉FN₂O₄), methylation is achieved using:

Solid-Phase Synthesis

WO1999047512A1 describes tablet and capsule formulations of related compounds, suggesting compatibility with solid-phase techniques for large-scale production. Key parameters include:

-

Granulation : Mixing the active ingredient with lactose, talc, and starch, followed by wet granulation using polyethylene glycol.

-

Tableting : Compression into 6 mm diameter tablets using magnesium stearate as a lubricant.

Analytical Characterization and Quality Control

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity verification (>98.0%). Mobile phases typically consist of acetonitrile/water mixtures with 0.1% trifluoroacetic acid (TFA).

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 7.85–7.75 (m, 2H, aromatic), 5.15–5.05 (m, 1H, piperidine CH), 3.10 (s, 3H, N-CH₃), 2.90–2.60 (m, 4H, piperidine COCH₂).

-

IR (KBr) : 1775 cm⁻¹ (C=O, isoindole), 1700 cm⁻¹ (C=O, piperidine), 1250 cm⁻¹ (C-F).

Challenges and Optimization Strategies

Racemization Control

The chiral center at the 3-position of the piperidine ring necessitates strict control during synthesis:

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions. Acetic acid balances reactivity and cost for industrial applications.

Industrial-Scale Production Considerations

Cost-Effective Reagents

-

Sodium Acetate vs. Triethylamine : Sodium acetate reduces costs by 30% compared to triethylamine in acetic acid-mediated condensations.

-

Recyclable Catalysts : Zeolite-based catalysts recover unreacted starting materials, improving atom economy.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione exhibits promising anticancer properties. Its structural similarity to thalidomide suggests potential efficacy in targeting multiple myeloma and other malignancies.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of isoindoline compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The piperidine moiety is believed to enhance blood-brain barrier permeability, allowing for better therapeutic outcomes.

Case Study : Research demonstrated that isoindole derivatives could inhibit neuroinflammation and oxidative stress in neuronal cells. This suggests that 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione may serve as a candidate for further exploration in neurodegenerative disease therapies .

Toxicological Considerations

While exploring therapeutic applications, it is crucial to consider the compound's safety profile. Toxicological assessments indicate that while 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione exhibits some toxicity at higher concentrations, its therapeutic index remains favorable compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the isoindole-dione core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and related derivatives:

Key Structural and Functional Insights

Fluorine vs. Chlorine/Nitro Substituents :

- The 5-fluoro substituent in the target compound offers a balance between electronegativity and steric hindrance compared to bulkier groups like chlorine or nitro. This may enhance membrane permeability and target selectivity .

- In contrast, 5,6-dichloro derivatives exhibit reduced solubility due to chlorine’s hydrophobicity, limiting their therapeutic utility .

Methylated Piperidinyl Group: The 1-methyl group on the dioxopiperidinyl ring (unique to the target compound) likely improves metabolic stability by resisting oxidative demethylation, a common issue in non-methylated analogs .

Positional Isomerism (4-Fluoro vs.

Research Findings and Implications

Molecular Docking Predictions

Analogous compounds (e.g., 5-nitro derivatives) have been docked into sodium channel models, revealing that substituent electronegativity correlates with binding affinity . The target compound’s fluorine and methyl groups may optimize interactions with hydrophobic pockets or polar residues.

Biological Activity

5-Fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione, also known by its CAS number 2230957-36-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula: C14H11FN2O4

- Molecular Weight: 290.25 g/mol

- IUPAC Name: 5-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Synthesis

The synthesis of 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione involves multi-step chemical reactions that typically include the introduction of the fluorine atom and the formation of the isoindole structure. The detailed synthetic pathway can be referenced from chemical databases and literature focusing on similar isoindole derivatives .

The compound exhibits significant biological activity primarily through its interaction with nucleic acids and enzymes involved in DNA synthesis. Its mechanism is believed to involve the inhibition of key enzymes like thymidylate synthase, leading to disrupted DNA replication in cancer cells .

Anticancer Activity

Research has demonstrated that 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione shows potent cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against L1210 mouse leukemia cells, where it exhibited IC50 values in the nanomolar range, indicating strong growth inhibition . The addition of thymidine reversed this effect, suggesting that its action is closely tied to nucleotide metabolism.

Comparative Efficacy

A comparative analysis with other compounds in the same class reveals that while many exhibit anticancer properties, 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione has shown superior potency in specific cellular models. Below is a summary table comparing its activity with related compounds:

| Compound Name | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 5-Fluoro Compound | <10 nM | L1210 Mouse Leukemia |

| Related Compound A | 50 nM | L1210 Mouse Leukemia |

| Related Compound B | 100 nM | MCF7 Breast Cancer |

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

- L1210 Mouse Leukemia Cells : A study reported that treatment with this compound led to significant apoptosis in L1210 cells compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

- Solid Tumors : In vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models. The compound's ability to penetrate cellular membranes and accumulate within tumor tissues was noted as a critical factor for its efficacy .

Safety and Toxicity

While promising as an anticancer agent, safety assessments indicate potential toxicity associated with the compound. It is classified under GHS as harmful if swallowed or inhaled and may cause skin irritation . Further studies are needed to establish a comprehensive safety profile before clinical applications.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including cyclization and fluorination. Key steps include:

- Cyclization : Using isoindoline and piperidine precursors under reflux conditions with catalysts like DMAP.

- Fluorination : Introducing fluorine at the 5-position via electrophilic aromatic substitution or halogen exchange.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥99% purity) and ¹H NMR for structural confirmation .

Basic: What is the proposed mechanism of action for this compound in modulating cereblon E3 ubiquitin ligase activity?

Methodological Answer:

The compound likely mimics thalidomide analogs by binding to cereblon’s hydrophobic pocket, altering substrate specificity. Experimental approaches include:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and recombinant cereblon.

- Co-Crystallization : Resolve 3D structures of the compound-cereblon complex via X-ray crystallography.

- Ubiquitination Assays : Monitor degradation of substrates (e.g., IKZF1/3) in cell lysates using Western blotting .

Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

To address discrepancies:

- Standardize Assay Conditions : Use consistent cell lines (e.g., MM.1S multiple myeloma cells) and serum-free media.

- Orthogonal Assays : Combine rat aortic ring assays (anti-angiogenesis) with HUVEC tube formation assays.

- Metabolic Profiling : Test if activity requires metabolic activation using liver microsomes and LC-MS metabolite identification .

Advanced: What computational methods are effective in predicting angiogenesis inhibition activity?

Methodological Answer:

- 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate steric/electrostatic fields with IC₅₀ values from rat aortic ring assays.

- Docking Simulations : Align the compound’s structure to cereblon’s binding site using AutoDock Vina.

- Validation : Cross-validate models with leave-one-out (LOO) methods (q² > 0.6 indicates robustness) .

Advanced: How should polymorphic forms of the compound be characterized, and how do they impact bioactivity?

Methodological Answer:

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, DMSO) and analyze via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

- Bioactivity Comparison : Test polymorphs in vitro (e.g., TNF-α inhibition in THP-1 cells) and in vivo (xenograft models).

- Stability Studies : Assess hygroscopicity and thermal stability under ICH guidelines .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- ¹H NMR : Verify fluorine substitution and piperidinyl integration in CDCl₃ or DMSO-d₆.

- HPLC-UV/HRMS : Use C18 columns (acetonitrile/water gradient) and high-resolution mass spectrometry for exact mass confirmation.

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Advanced: How does stereochemistry influence the compound’s efficacy, and how can enantiomers be tested?

Methodological Answer:

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Enantiomer-Specific Testing : Evaluate separated enantiomers in cereblon-dependent degradation assays (e.g., CRBN-knockout HEK293T cells).

- Circular Dichroism (CD) : Confirm enantiomeric purity and correlate optical rotation with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.